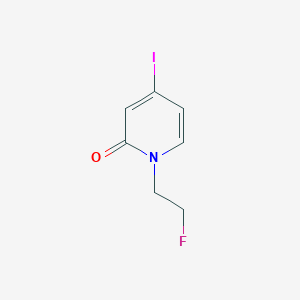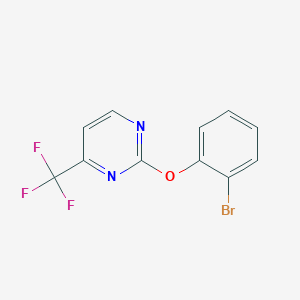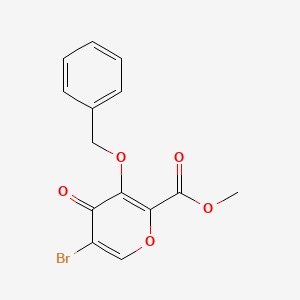
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyran derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-iodo-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-fluoro-4-oxo-4H-pyran-2-carboxylate
Comparison: Compared to its analogs, Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can lead to different interaction profiles and reactivity patterns .
Properties
Molecular Formula |
C14H11BrO5 |
|---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
methyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C14H11BrO5/c1-18-14(17)13-12(11(16)10(15)8-20-13)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
HBPLRJYUIBJADL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


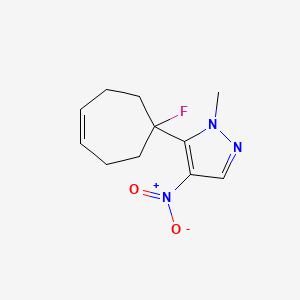
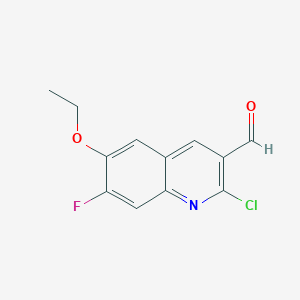
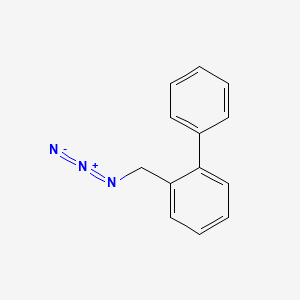

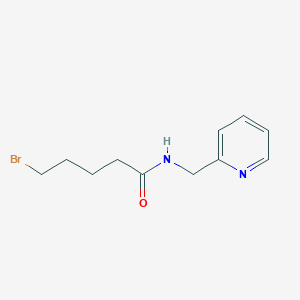
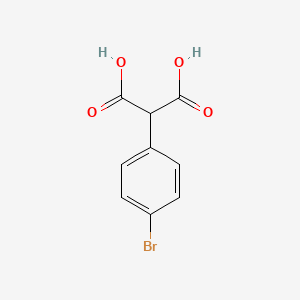

![4-[[2-(Diethylamino)ethyl]thio]benzenamine](/img/structure/B8384317.png)
![8-(5-Methoxy-2-methyl-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8384319.png)
